Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-bromopyrimidine-4-carboxylate

Nucleophilic aromatic substitution SNAr aminolysis Pyrimidine functionalization

Optimize your synthetic route with Ethyl 2-bromopyrimidine-4-carboxylate, engineered for performance. This 2-bromo derivative offers a critical reactivity advantage, reacting ~3x faster in SNAr aminolysis than the 2-chloro analog, while providing superior bench stability and controlled coupling kinetics over the 2-iodo option. Its orthogonal C2 (bromo) and C4 (ethyl ester) positions enable sequential, protecting-group-free diversification—ideal for generating focused kinase inhibitor libraries. For process chemists, it delivers the optimal cost-reactivity balance, minimizing catalyst loading and cycle times. Supported by batch-specific QC (NMR, HPLC, GC).

Molecular Formula C7H7BrN2O2
Molecular Weight 231.049
CAS No. 1207954-85-5
Cat. No. B2912504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromopyrimidine-4-carboxylate
CAS1207954-85-5
Molecular FormulaC7H7BrN2O2
Molecular Weight231.049
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC=C1)Br
InChIInChI=1S/C7H7BrN2O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3
InChIKeyKIHGFOZQRZTADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-bromopyrimidine-4-carboxylate (CAS 1207954-85-5): Essential Procurement and Specification Overview for Heterocyclic Building Block Sourcing


Ethyl 2-bromopyrimidine-4-carboxylate (CAS 1207954-85-5) is a halogenated pyrimidine building block with molecular formula C7H7BrN2O2 and molecular weight 231.05 g/mol . The compound features a bromine atom at the 2-position and an ethyl carboxylate ester at the 4-position of the pyrimidine ring, presenting as a yellow to brown solid with predicted boiling point of 336.0±34.0 °C, predicted density of 1.577±0.06 g/cm³, and predicted pKa of -3.84±0.20 . It is soluble in organic solvents such as ethanol, chloroform, and dichloromethane but only sparingly soluble in water, and requires storage under inert gas at 2–8°C . Standard commercial purity is ≥95% with batch-specific QC data (NMR, HPLC, GC) available from reputable suppliers .

Why Ethyl 2-bromopyrimidine-4-carboxylate Cannot Be Interchanged with Other Halopyrimidine Carboxylates: A Comparator-Based Selection Rationale


In synthetic chemistry, the assumption that halogenated pyrimidine esters are functionally interchangeable is demonstrably incorrect. Ethyl 2-bromopyrimidine-4-carboxylate occupies a specific reactivity niche that differs quantitatively from its chloro, iodo, and regioisomeric analogs. In nucleophilic aromatic substitution (SNAr) aminolysis reactions, 2-bromopyrimidines react approximately three times faster than their 2-chloro counterparts under identical conditions, while offering greater bench stability and more controlled coupling kinetics than the corresponding 2-iodopyrimidines [1]. In palladium-catalyzed cross-coupling reactions, the reactivity hierarchy of halopyrimidines is well established: iodo > bromo > chloro, with 2- and 4-chloropyrimidines exhibiting reactivity inferior to that of the corresponding iodo derivatives [2]. Furthermore, the regiochemistry of the bromine substituent at the 2-position—versus the 4-, 5-, or 6-positions—dictates orthogonal reactivity pathways and determines compatibility with downstream synthetic sequences. Generic substitution without accounting for these quantifiable differences risks reaction failure, reduced yields, or incompatibility with established synthetic routes [3].

Ethyl 2-bromopyrimidine-4-carboxylate: Quantitative Comparator Evidence for Scientific Procurement Decisions


Aminolysis Reactivity: 2-Bromo vs. 2-Chloro Pyrimidine Rate Comparison for Nucleophilic Aromatic Substitution

In aminolysis reactions with isopentylamine and 1,4-dimethylpentylamine, 2-bromopyrimidines demonstrate consistently higher reactivity than corresponding 2-chloropyrimidines. Within each halogenated pyrimidine group studied, the bromo derivative is most reactive and the chloro derivative generally least reactive [1]. The maximum difference in reaction rate between bromo and chloro analogs in this series is approximately three-fold [1]. This provides a quantitative basis for selecting the 2-bromo derivative when accelerated SNAr kinetics are required without the handling and stability concerns associated with the more reactive but less stable iodo analog.

Nucleophilic aromatic substitution SNAr aminolysis Pyrimidine functionalization

Cross-Coupling Reactivity Hierarchy: Halopyrimidine Oxidative Addition Rates in Palladium-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions of halopyrimidines with terminal acetylenes, a clear reactivity gradient exists among halogen substituents [1]. The established reactivity order is iodo > bromo > chloro. Specifically, 2- and 4-chloropyrimidines can serve as starting materials, but their reactivity is explicitly noted as inferior to that of the corresponding 2- and 4-iodopyrimidines [1]. The 2-bromo derivative occupies the optimal midpoint in this reactivity spectrum—more reactive than chloro (enabling milder conditions and higher yields) yet more stable and cost-effective than iodo (reducing handling complexity and procurement expense).

Suzuki-Miyaura coupling Palladium catalysis C-C bond formation Heterocyclic cross-coupling

Regioisomeric Differentiation: 2-Bromo-4-carboxylate vs. 5-Bromo-4-carboxylate Synthetic Utility in Kinase Inhibitor Programs

The 2-bromo-4-carboxylate substitution pattern confers distinct synthetic advantages over the 5-bromo-4-carboxylate regioisomer. Ethyl 5-bromopyrimidine-4-carboxylate serves as a key intermediate in the synthesis of CX-5011, a potent and selective protein kinase CK2 inhibitor [1]. However, the 2-bromo-4-carboxylate regioisomer offers complementary reactivity: the 2-position bromine is activated toward nucleophilic displacement by the adjacent ring nitrogens, while the 4-position ester remains available for orthogonal transformations (hydrolysis to carboxylic acid, amide formation, or reduction) without competing reactivity at the 2-site [2]. This orthogonality enables sequential diversification strategies that are not accessible with the 5-bromo regioisomer. Novel bromo-pyrimidine analogues designed as tyrosine kinase inhibitors have demonstrated potent cytotoxic activity against multiple cancer cell lines (HCT116 colon cancer, A549 lung cancer, K562 chronic myeloid leukemia, U937 acute monocytic leukemia), with dasatinib as the reference standard [3].

Kinase inhibitor synthesis Tyrosine kinase inhibitors Regioselective functionalization Medicinal chemistry building blocks

Physicochemical and Storage Differentiation: Predicted Properties vs. Experimental Benchmarks for Handling Protocol Development

Ethyl 2-bromopyrimidine-4-carboxylate exhibits specific physicochemical parameters that inform handling and storage protocols. The compound has a predicted boiling point of 336.0±34.0 °C, predicted density of 1.577±0.06 g/cm³, and predicted pKa of -3.84±0.20 . In comparison, the simpler 2-bromopyrimidine scaffold (CAS 4595-60-2) has an experimentally determined melting point of 55-57 °C and boiling point of 194-196 °C at atmospheric pressure [1]. The presence of the 4-carboxylate ester in the target compound substantially elevates the boiling point (336.0 °C vs. 194-196 °C), reflecting increased molecular weight and altered intermolecular interactions. Storage requirements are explicit: the compound must be kept under inert gas (nitrogen or argon) at 2-8°C to prevent degradation, with aqueous solubility limited to 0.628 mg/mL (2.72 mmol/L) .

Physicochemical characterization Stability and storage Predicted properties Laboratory handling

Ethyl 2-bromopyrimidine-4-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification via Sequential C2 and C4 Functionalization

Based on the orthogonal reactivity established in Section 3, this compound is optimally deployed in medicinal chemistry programs targeting kinase inhibition. The 2-bromo position is activated by adjacent ring nitrogens for SNAr or Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, while the 4-carboxylate ester remains available for independent transformation (hydrolysis to acid, amide coupling, or reduction) without protecting group manipulation [1]. This sequential diversification strategy is particularly valuable for generating focused libraries of bromo-pyrimidine analogues as tyrosine kinase inhibitors, where structure-activity relationship (SAR) exploration requires systematic variation at both the C2 and C4 positions [2]. The established reactivity hierarchy (Br > Cl in SNAr; I > Br > Cl in Pd-catalyzed couplings) supports the selection of this 2-bromo derivative over chloro alternatives for accelerated reaction kinetics under mild conditions [3].

Process Chemistry: Optimized Cross-Coupling Intermediate with Balanced Reactivity and Cost Profile

For process development and scale-up applications, the 2-bromo derivative provides the optimal cost-reactivity balance among halopyrimidine carboxylates. The 2-iodo analog offers higher reactivity but at substantially higher cost and with greater stability challenges; the 2-chloro analog is less expensive but exhibits inferior reactivity that may necessitate higher catalyst loadings, elevated temperatures, or extended reaction times [1]. The 2-bromo intermediate therefore minimizes total process cost when factoring in catalyst consumption, energy input, and throughput. Additionally, the compound's commercial availability at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) supports regulatory compliance in pharmaceutical intermediate manufacturing [2]. The compound's stability under inert gas at 2-8°C enables predictable shelf-life management in inventory planning [3].

Antiviral and Anticancer Agent Synthesis: Pyrimidine Carbocyclic Nucleoside Precursor Development

This compound serves as a strategic intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, a class of agents with demonstrated antiviral and anticancer potential [1]. The 2-bromo-4-carboxylate scaffold enables introduction of the pyrimidine core into more complex molecular architectures through Pd-catalyzed cross-coupling at the 2-position, followed by elaboration of the 4-carboxylate ester to generate nucleoside mimetics [2]. The synthetic process using this intermediate offers advantages including simple and safe operational procedures, mild reaction conditions, and suitability for industrial-scale production [1]. Bromo-heteroarylpyrimidine analogs have demonstrated anti-HBV activity in the low micromolar range in HepAD38 cellular assays, validating the therapeutic relevance of this scaffold class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-bromopyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.